2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-13-9-19-21(23(29)28(13)12-15-5-3-4-8-27-15)20(16(11-25)22(26)31-19)14-6-7-18(30-2)17(24)10-14/h3-10,20H,12,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOSRMCAMARAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)Br)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxy-6-methylpyran-2-one, 3-bromo-4-methoxybenzaldehyde, malononitrile, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in an ethanol solvent. The process includes refluxing the mixture for several hours followed by filtration and purification steps to yield the final product .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve the inhibition of DNA synthesis, leading to cell death in susceptible bacteria .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent. The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound has also been evaluated for its effects on the central nervous system. Initial findings suggest it may act as a selective ligand for dopamine receptors, which could have implications for the treatment of neurodegenerative diseases and psychiatric disorders .
Case Study 1: Antibacterial Efficacy
In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results indicated that it exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
Case Study 2: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Inhibition : By interfering with DNA synthesis pathways in bacteria.
- Receptor Modulation : Acting on dopamine receptors in neurological contexts.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through intrinsic pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents at positions 4 (aryl groups) and 6 (alkyl/aryl-methyl groups), influencing physicochemical and biological properties:
Discussion and Implications
- Substituent Trade-offs : Bromine at position 4 boosts bioactivity but may reduce solubility, mitigated by the 4-methoxy group. Pyridin-2-ylmethyl at position 6 optimizes target engagement vs. pyridin-3-ylmethyl .
- Synthetic Feasibility : Electron-deficient aryl groups (e.g., nitro, bromo) improve reaction yields under reflux conditions , while bulky substituents require longer reaction times .
Q & A
Q. What synthetic strategies are optimal for constructing the pyrano[3,2-c]pyridine core in this compound?
The pyrano[3,2-c]pyridine scaffold is typically synthesized via a Michael addition-cyclization cascade . A general method involves reacting 4-hydroxy-6-methyl-2-pyrone or pyridone derivatives with arylmethylene malononitriles in polar aprotic solvents (e.g., pyridine or ethanol) under reflux. For example, highlights that Michael addition of 4-hydroxy-6-methyl-2-pyrone to arylmethylene malononitrile yields stable bicyclic pyrano-pyridones. Key parameters include solvent choice (pyridine enhances cyclization), reaction time (10–20 hours), and catalyst (ammonium acetate aids in imine formation, as noted in ). Yield optimization may require iterative adjustment of molar ratios and temperature gradients .
Q. How can structural characterization be rigorously validated for this compound?
Multi-spectral analysis is critical:
- 1H/13C NMR : Assign signals for aromatic protons (e.g., δ 7.11–7.39 ppm for bromophenyl groups, δ 6.07 ppm for pyranone protons) and substituents like methoxy (δ ~3.30 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 394.0167) with <1 ppm error .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and stereochemistry. notes SHELX’s robustness for small-molecule refinement, particularly for high-resolution data .
Q. What analytical techniques are suitable for assessing purity and stability?
- HPLC-MS : Monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition points >200°C are typical for similar compounds, per ).
- Dynamic light scattering (DLS) : Assess solubility and aggregation in aqueous buffers.
Advanced Research Questions
Q. How does the 3-bromo-4-methoxyphenyl substituent influence bioactivity, and what experimental assays can validate this?
The bromine atom enhances electrophilic reactivity , potentially enabling covalent binding to biological targets (e.g., tubulin). demonstrates that bromophenyl-substituted pyrano-pyridones exhibit antiproliferative activity via tubulin inhibition. To validate:
Q. How can computational methods guide SAR (Structure-Activity Relationship) studies for this compound?
- Molecular docking (AutoDock Vina) : Model interactions with tubulin’s colchicine-binding site. Focus on hydrophobic pockets accommodating bromophenyl and pyridinylmethyl groups.
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ for methoxy groups) with bioactivity data from .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
Q. What strategies resolve contradictions in reaction yields reported across literature?
Discrepancies in yields (e.g., 70% in vs. 95% in ) often stem from:
- Catalyst purity : Ammonium acetate’s hygroscopic nature can reduce efficacy.
- Solvent drying : Anhydrous pyridine vs. technical-grade ethanol impacts cyclization efficiency.
- Workup protocols : Crystallization from DMF/ethanol () vs. ethanol alone () affects recovery.
Systematic Design of Experiments (DoE) with variables like solvent purity, temperature, and catalyst load can identify optimal conditions .
Q. How can SHELX-derived crystallographic data inform structural optimization?
SHELXL-refined structures reveal non-covalent interactions (e.g., π-stacking between pyridinylmethyl and bromophenyl groups) critical for stability. notes SHELX’s utility in resolving torsional angles and hydrogen-bond networks. Use these insights to:
- Modify substituents (e.g., replace methoxy with bulkier groups) to enhance π-stacking.
- Adjust pyridinylmethyl orientation to optimize binding pocket occupancy .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for Michael addition steps to minimize side reactions.
- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC experiments.
- Bioassays : Include positive controls (e.g., paclitaxel for tubulin inhibition) and validate via dose-response curves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
